REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]3[C:16]4[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=4[N:18]=[C:12]3[N:11]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl>C(O)C>[N:11]1[C:12]2[N:13]([C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH:14]=[CH:15][C:10]=1[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1 |f:1.2.3|
|
Name
|
2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC=2N(C=C1)C1=C(N2)C=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on flash chromatography (silica gel, 5% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=2N(C=CC1C1=CC=C(N)C=C1)C1=C(N2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |